Azithromycin N-Ethyl

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Azithromycin is an antibiotic medication used for the treatment of a number of bacterial infections. This includes middle ear infections, strep throat, pneumonia, traveler’s diarrhea, and certain other intestinal infections . It belongs to the class of drugs known as macrolide antibiotics and works by killing bacteria or preventing their growth .

Synthesis Analysis

While specific information on the synthesis of Azithromycin N-Ethyl was not found, there are studies on the synthesis of Azithromycin derivatives and the epimerization of an Azithromycin analogue .

Molecular Structure Analysis

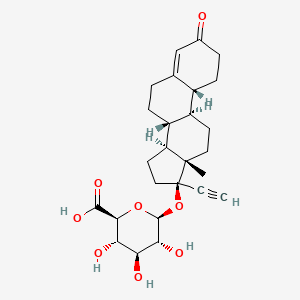

Azithromycin has a molecular formula of C38H72N2O12 . The structure of Azithromycin in solution has been investigated using NMR and thermodynamic analysis .

Chemical Reactions Analysis

Azithromycin has been analyzed in different pharmaceutical dosage forms using various techniques such as microbiological methods and high-performance liquid chromatography (HPLC) . A gas chromatographic–mass spectrometric (GC–MS) method has also been described for the determination of Azithromycin residue in biological fluids .

Physical And Chemical Properties Analysis

Azithromycin has an average mass of 748.984 Da and a monoisotopic mass of 748.508545 Da . Knowledge of the predominant molecular structure in solution is a prerequisite for understanding the interactions of the drug in biological media .

Wissenschaftliche Forschungsanwendungen

Treatment of Bacterial Skin Infections

Recent studies have explored the incorporation of azithromycin into nanosystems like microemulsions for topical treatment of skin infections . These formulations aim to improve drug retention within the skin and combat antibiotic-resistant strains of bacteria such as methicillin-resistant Staphylococcus aureus (MRSA). Azithromycin N-Ethyl could enhance these formulations by potentially offering better solubility or skin permeation characteristics.

Nanocarrier Systems

The development of azithromycin-loaded nanocarrier systems, such as nanoemulsions and microemulsions, is a promising field of research . These systems can enhance the delivery and efficacy of azithromycin, and by extension, Azithromycin N-Ethyl could be investigated for its suitability in such advanced drug delivery systems.

Wirkmechanismus

Target of Action

Azithromycin, a macrolide antibiotic, primarily targets the bacterial 50S ribosomal subunit . This subunit is a part of the bacterial ribosome, which is responsible for protein synthesis. Azithromycin binds to the 23S rRNA of the 50S ribosomal subunit .

Mode of Action

Azithromycin inhibits bacterial protein synthesis by binding to the 23S rRNA of the bacterial 50S ribosomal subunit . This binding blocks the exit of nascent polypeptides, thereby inhibiting protein synthesis and preventing the bacteria from replicating .

Biochemical Pathways

Azithromycin affects various biochemical pathways. It inhibits bacterial protein synthesis, which is a crucial process for bacterial replication . Additionally, azithromycin has been found to disrupt T-cell functions through inhibition of energy metabolism in immune cells . This disruption can dampen the antitumor immune response .

Pharmacokinetics

Azithromycin is primarily excreted via biliary excretion as unchanged drug, which is a major route of elimination . The pharmacokinetics of azithromycin have been found to be similar to those of Zithromax® after oral administration of a single 250-mg dose in healthy Chinese subjects . The maximum plasma concentration (Cmax) and the area under the concentration–time curve (AUC) were found to be bioequivalent under both fasting and fed conditions .

Result of Action

The action of azithromycin results in the inhibition of bacterial growth by interfering with their protein synthesis . This leads to the death of the bacteria, thereby treating the infection. Azithromycin can also dampen the antitumor immune response by disrupting t-cell functions .

Action Environment

Environmental factors can influence the action of azithromycin. For instance, changes in pH can significantly affect the potency of azithromycin . The MIC for Staphylococcus aureus strains ranged from 50 µg/ml at pH 6 to ≤ 0.025 µg/ml at pH 8 . Additionally, exposure to sunlight, refrigerated conditions, and higher temperatures can affect the stability of azithromycin in a reconstituted oral suspension .

Eigenschaften

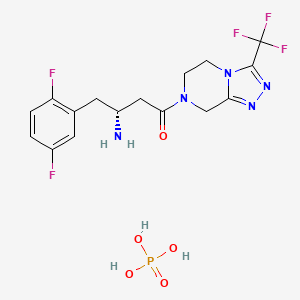

IUPAC Name |

11-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2,6-diethyl-3,4,10-trihydroxy-13-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,8,10,12,14-hexamethyl-1-oxa-6-azacyclopentadecan-15-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H74N2O12/c1-15-28-39(11,47)32(43)25(7)41(16-2)20-21(3)18-37(9,46)34(53-36-30(42)27(40(12)13)17-22(4)49-36)23(5)31(24(6)35(45)51-28)52-29-19-38(10,48-14)33(44)26(8)50-29/h21-34,36,42-44,46-47H,15-20H2,1-14H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGXWHWVRHQDUNK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)CC)C)O)(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H74N2O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

763.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Azithromycin N-Ethyl | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.